molecular formula C27H24N2O2 B15031505 (4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15031505
M. Wt: 408.5 g/mol
InChI Key: IVZDVNROUSBGJQ-FAWJACLCSA-N
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Description

(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[(2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • **(4E)-4-[(2E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

(4E)-4-[(E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H24N2O2/c1-19-13-15-21(16-14-19)24(18-17-22-9-7-8-12-25(22)31-3)26-20(2)28-29(27(26)30)23-10-5-4-6-11-23/h4-18H,1-3H3/b18-17+,26-24+

InChI Key

IVZDVNROUSBGJQ-FAWJACLCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C4OC

Origin of Product

United States

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